1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-phenoxyethanone
Description
Properties
IUPAC Name |
1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-19-11-9-16(18-19)14-6-5-10-20(12-14)17(21)13-22-15-7-3-2-4-8-15/h2-4,7-9,11,14H,5-6,10,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACGZHNXSFKCGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)COC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-phenoxyethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed analysis of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: C17H22N2O2
- Molecular Weight: 286.37 g/mol
- CAS Number: Not specifically listed in the search results, but related compounds provide insight into its chemical behavior.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes that are crucial for cellular signaling processes.
- Receptor Modulation: It potentially acts as a modulator for receptors involved in neurotransmission and cellular communication.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. Studies have shown that derivatives of pyrazole and piperidine can inhibit bacterial growth, suggesting potential applications in treating infections.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer activity. The pyrazole moiety is known for its ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial effects of pyrazole derivatives, it was found that compounds similar to this compound exhibited significant inhibitory effects against Gram-positive bacteria, indicating a promising avenue for further research into its use as an antibiotic agent.
Case Study 2: Cancer Cell Line Studies
Another study focused on the anticancer properties of pyrazole derivatives demonstrated that treatment with compounds structurally related to this compound resulted in decreased viability of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Research Findings
Recent research has highlighted the importance of exploring the biological activities of compounds like this compound. The following findings are noteworthy:
- Synergistic Effects: When combined with other therapeutic agents, this compound may enhance efficacy through synergistic interactions.
- Safety Profile: Toxicological assessments indicate that derivatives exhibit low toxicity levels, making them suitable candidates for further development.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
